
5-(2-methoxy-4-methylphenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxy-4-methylphenyl)-2H-tetrazole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a tetrazole derivative that has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and tumor growth. It has also been found to possess anticonvulsant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-methoxy-4-methylphenyl)-2H-tetrazole in lab experiments is its ability to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 5-(2-methoxy-4-methylphenyl)-2H-tetrazole. One area of interest is its potential use as a therapeutic agent for inflammatory and oxidative stress-related disorders. Another area of interest is its potential use as a ligand in metal complexation studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved yields and solubility.
Synthesis Methods
The synthesis of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole involves the reaction of 2-methoxy-4-methylphenylhydrazine with sodium azide in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
5-(2-methoxy-4-methylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and anticonvulsant properties. It has also been used as a ligand in metal complexation studies.
properties
IUPAC Name |
5-(2-methoxy-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-4-7(8(5-6)14-2)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLFEBQWMFTVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNN=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

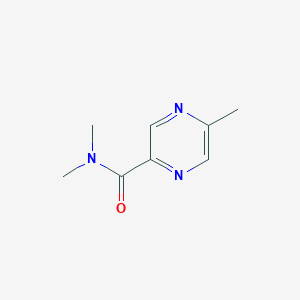
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
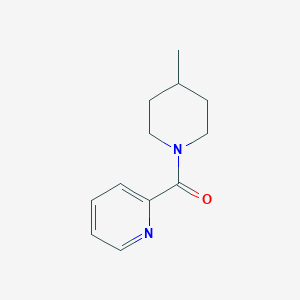
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
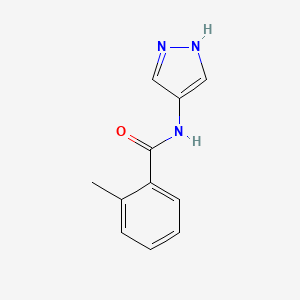
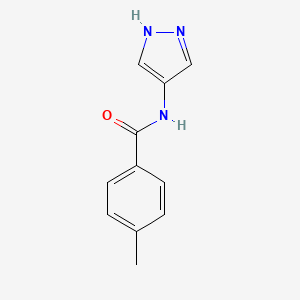
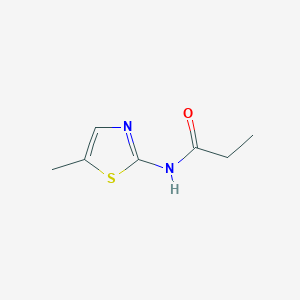

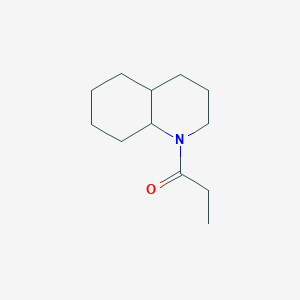
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)